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Compound of Interest

Compound Name: 4-Bromo-2-benzofuran-1[3H]-one

Cat. No.: B109934

An In-Depth Technical Guide to the Theoretical and Computational Study of 4-Bromo-2-
benzofuran-1[3H]-one

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the physicochemical and electronic properties of novel chemical entities is
paramount. This guide provides a detailed overview of the theoretical and computational
approaches that can be applied to the study of 4-Bromo-2-benzofuran-1[3H]-one, a versatile
reactant in the synthesis of various pharmaceutical analogs.[1] While direct experimental and
computational studies on this specific molecule are limited in publicly available literature, this
document extrapolates from research on closely related benzofuran derivatives to provide a
robust framework for its investigation.

Physicochemical and Spectroscopic Data

A critical first step in the study of any compound is the characterization of its fundamental
properties. For 4-Bromo-2-benzofuran-1[3H]-one (C8H5Br0O2), this includes its molecular
weight, melting point, and spectroscopic signatures that allow for its identification and the
assessment of its purity.[2]

Table 1: Physicochemical Properties of 4-Bromo-2-benzofuran-1[3H]-one

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b109934?utm_src=pdf-interest
https://www.benchchem.com/product/b109934?utm_src=pdf-body
https://www.benchchem.com/product/b109934?utm_src=pdf-body
https://www.benchchem.com/product/b109934?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5355284.htm
https://www.benchchem.com/product/b109934?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-benzofuran-1_3H_-one
https://www.benchchem.com/product/b109934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C8H5Bro2 PubChem|[2]
Molecular Weight 213.03 g/mol PubChem|[2]
CAS Number 102308-43-0 ChemicalBook][1]

While specific experimental spectroscopic data for 4-Bromo-2-benzofuran-1[3H]-one is not
readily available in the provided search results, data for related brominated benzofuran
derivatives can serve as a reference for expected spectral features.

Table 2: Spectroscopic Data for Related Brominated Benzofuran Derivatives
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Experimental Protocols
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Detailed experimental protocols are crucial for the synthesis, purification, and characterization
of 4-Bromo-2-benzofuran-1[3H]-one. The following sections outline general procedures
adapted from the synthesis of related benzofuran derivatives.

Synthesis

A general method for the synthesis of benzofuranone derivatives involves the reaction of a
substituted salicylaldehyde with a halo-ketone.[6] For 4-Bromo-2-benzofuran-1[3H]-one, a
plausible synthetic route would involve the cyclization of a brominated precursor.

General Procedure for Synthesis of Benzofuranone Derivatives: A mixture of a substituted
salicylaldehyde (2 mmol), an appropriate bromo-compound (2 mmol), and a base such as
potassium tertiary butoxide (2 mmol) in a solvent like Dichloromethane (DCM) (10 ml) is
refluxed for a specified period (e.g., 3 hours).[6] The reaction progress is monitored by Thin
Layer Chromatography (TLC).[6] Upon completion, the reaction mixture is worked up by
washing with an acidic solution (e.g., 10% HCI) and water.[6] The organic layer is then dried
over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the
crude product.[6]

Purification

Purification of the synthesized compound is essential to remove impurities and unreacted
starting materials.

General Procedure for Purification: The crude product can be purified by recrystallization from
a suitable solvent, such as ethanol.[6] Column chromatography over silica gel is another
common method for purification.[5]

Spectroscopic Analysis

Spectroscopic techniques are employed to confirm the structure and purity of the final product.
¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent
(e.g., CDCls, DMSO-de).[7]

o Filter the solution into a clean NMR tube.[7]
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o Acquire *H and *3C NMR spectra using a spectrometer (e.g., Bruker 400-MHz).[8]

* Infrared (IR) Spectroscopy:
o Prepare a KBr pellet containing a small amount of the sample.
o Record the IR spectrum using an FTIR spectrophotometer.[8]
e Mass Spectrometry (MS):
o Dissolve the sample in a suitable solvent.
o Analyze using an LC-MS system with an electrospray ionization (ESI) source.[7]

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and
potential biological activity of molecules.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for studying the properties of molecules.
Methodology for DFT Calculations:

o Geometry Optimization: The 3D structure of 4-Bromo-2-benzofuran-1[3H]-one is generated
and its geometry is optimized using a DFT functional (e.g., B3LYP or GGA-PBE) with a
suitable basis set (e.g., 6-31G(d,p)).[9][10]

e Property Calculations: Following optimization, various properties can be calculated,
including:

o Vibrational Frequencies: To predict the IR spectrum and confirm the nature of the
stationary point.

o Electronic Properties: Such as HOMO-LUMO energies, which provide insights into
chemical reactivity.[11]
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o Global Reactivity Descriptors: Including chemical potential (u), hardness, and
electrophilicity, which can be calculated from the HOMO and LUMO energies.[11]

o NMR Chemical Shifts: Can be calculated and compared with experimental data for
structure validation.

Table 3: Calculated Global Reactivity Descriptors for a Related Furan-2(5H)-one Derivative
(Calculated using wB97X-D/6.31G(d,p))

Descriptor Value (eV)

Electronic Chemical Potential () -4.5031

Source: MDPI[11]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of
a small molecule to a protein target. This is particularly relevant for drug development.

General Workflow for Molecular Docking:

e Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand
(4-Bromo-2-benzofuran-1[3H]-one) are prepared. This involves adding hydrogen atoms,
assigning charges, and defining the binding site.

e Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore possible
binding poses of the ligand within the receptor's active site.[12]

e Analysis of Results: The results are analyzed to identify the most favorable binding poses
based on scoring functions, which estimate the binding energy.[12] The interactions between
the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also
examined.

Visualizations

Diagrams are essential for illustrating workflows and relationships in a clear and concise

mannetr.
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Caption: General experimental and computational workflow.
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Caption: Logical relationships in drug discovery.

Conclusion

While direct and extensive research on 4-Bromo-2-benzofuran-1[3H]-one is not widely
published, this guide provides a comprehensive framework for its study by leveraging data and
methodologies from related benzofuran derivatives. The combination of experimental synthesis
and characterization with theoretical and computational analysis is crucial for elucidating the
properties of this compound and assessing its potential in drug development and other
applications. The versatility of the benzofuran scaffold suggests that 4-Bromo-2-benzofuran-
1[3H]-one is a promising candidate for further investigation.[5][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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